molecular formula C6H5N5O2 B8750718 N-1H-tetrazol-5-yl-2-furancarboxamide

N-1H-tetrazol-5-yl-2-furancarboxamide

Cat. No.: B8750718
M. Wt: 179.14 g/mol
InChI Key: AWLWHNFEJDONFV-UHFFFAOYSA-N
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Description

N-1H-tetrazol-5-yl-2-furancarboxamide is a chemical hybrid of two privileged pharmacophores in medicinal chemistry: the furan ring and the 1H-tetrazole moiety. This structural combination makes it a compound of significant interest for antimicrobial discovery and other biological research applications. The incorporation of the tetrazole ring, a bioisostere for carboxylic acids, can enhance solubility and improve metabolic stability, while the furan ring, an electron-rich heterocycle, is known to contribute to molecular recognition and binding through hydrogen bonding with various biological enzymes . Recent scientific literature underscores the research value of this chemotype. Studies on structurally related N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have demonstrated promising and potent antibacterial activity, particularly against clinical strains of Staphylococcus epidermidis . This suggests that this compound and its analogs represent a valuable scaffold for developing new antimicrobial agents to address the growing challenge of antibiotic resistance. In silico toxicological predictions on similar tetrazole-furan hybrids indicate that these compounds are generally predicted to be non-carcinogenic (AMES test negative) and non-inhibitors of hERG I/II channels, which is a positive preliminary indicator for their suitability in early-stage pharmacological research . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a core structure for evaluating new therapeutic agents in microbiology and cell biology. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

N-(2H-tetrazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C6H5N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h1-3H,(H2,7,8,9,10,11,12)

InChI Key

AWLWHNFEJDONFV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NNN=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular features of N-1H-tetrazol-5-yl-2-furancarboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features Reference
This compound C₉H₆N₄O₂ 218.17 (est.) Furan, carboxamide, tetrazole High polarity due to tetrazole -
5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide C₁₄H₁₂N₆O₄ 328.28 Nitro, tetrazole, methylphenyl Enhanced electron-withdrawing effects from nitro group
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) C₁₁H₁₅N₂O₄ 251.25 Nitro, cyclohexylamine Lipophilic cyclohexyl substituent
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₆H₁₂N₄OS₂ 356.42 Benzothiazole, thiophene, pyrazole Extended aromatic system
1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide C₁₈H₁₇FN₆OS 384.4 Fluorine, benzothiazole, pyrazole Fluorine enhances metabolic stability

Key Observations :

  • Tetrazole vs.
  • Nitro Group Effects : Nitro-substituted derivatives (e.g., compound 22a) exhibit electron-withdrawing properties that can modulate reactivity and antimicrobial potency .

Preparation Methods

General Procedure

A mixture of 2-furancarboxylic acid (1.0 mmol), 5-aminotetrazole hydrate (2.0 mmol), HOBt (2.0 mmol), and DIC (2.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is stirred at room temperature for 6 hours. The reaction is quenched with water, alkalized with aqueous ammonia, and filtered. The crude product is purified via recrystallization from acetonitrile, yielding 58–81% of the target compound.

Critical Parameters:

  • Solvent : THF ensures solubility of both hydrophobic and polar intermediates.

  • Stoichiometry : A 2:1 ratio of 5-aminotetrazole to carboxylic acid minimizes side reactions.

  • Workup : Alkalization prevents premature precipitation of unreacted starting materials.

1,1'-Carbonyldiimidazole (CDI) Activation

CDI is preferred for large-scale synthesis due to its stability and minimal byproduct formation. This method is detailed in patents for analogous tetrazolylcarboxamides.

Stepwise Synthesis

  • Activation : 2-Furancarboxylic acid (24 mmol) is dissolved in THF (80 mL) under argon. CDI (25 mmol) is added, and the mixture is refluxed for 1.5 hours to form the acyl imidazole intermediate.

  • Amidation : 5-Aminotetrazole (24 mmol) is introduced, and refluxing continues for 2.5 hours.

  • Isolation : The reaction is cooled, diluted with ice water, and acidified with concentrated HCl to pH 2. The precipitate is filtered, rinsed, and dried, yielding 70–85% product.

Advantages:

  • No chiral byproducts : CDI avoids racemization, critical for enantioselective applications.

  • Scalability : Demonstrated for batches up to 20 g.

Synthesis of Halogenated Derivatives

Brominated and chlorinated analogs are synthesized to enhance bioavailability. For example, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]furan-2-carboxamide is prepared via:

Halogenation Protocol

  • Bromination : 2-Furancarboxylic acid is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.

  • Amidation : The brominated acid is coupled with 5-aminotetrazole using CDI or DIC, as above.

DerivativeYield (%)Purity (HPLC)
5-Bromo6598.5
5-Chloro7297.8

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below 15°C during acidification prevents decomposition of acid-labile tetrazole rings. For example, adding HCl dropwise to an ice-cooled mixture ensures a stable product.

Solvent Screening

THF outperforms dichloromethane and DMF in CDI-mediated reactions due to its balance of polarity and boiling point (66°C), which facilitates reflux without side reactions.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (500 MHz, DMSO) : δ 6.58 (d, J = 3.5 Hz, furan-H), 7.23 (d, J = 3.5 Hz, furan-H), 12.59 (s, NH).

  • Melting Point : 193–194°C (dec), consistent across batches.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms ≥98% purity for clinical-grade material.

Challenges and Solutions

Byproduct Formation

  • Imidazole Urea : Generated if CDI is used in excess. Mitigated by strict stoichiometric control (1:1.05 acid:CDI).

  • Tetrazole Tautomerism : The 1H- vs. 2H-tetrazole equilibrium is resolved by X-ray crystallography to confirm regiochemistry.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method uses microreactors to reduce reaction time from 6 hours to 30 minutes, achieving 90% yield at 100 g scale .

Q & A

Q. What are the standard synthetic routes for N-1H-tetrazol-5-yl-2-furancarboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including tetrazole ring formation and carboxamide coupling. Key steps include:

  • Tetrazole synthesis : Sodium azide or nitrile precursors under acidic conditions, as seen in analogous tetrazole-containing compounds .
  • Coupling reactions : Use of coupling agents (e.g., EDCI, DCC) to attach the furancarboxamide group, with solvents like DMF or THF under nitrogen .
  • Optimization : Temperature (60–80°C), pH control (e.g., acidic for cyclization), and solvent polarity adjustments to enhance yield (70–85%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of tetrazole and furan moieties. Peaks at δ 8.2–8.5 ppm (tetrazole protons) and δ 6.3–7.1 ppm (furan protons) are diagnostic .
  • Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 247.08) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC50_{50} calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

Substituent Activity Trend Source
Electron-withdrawing (NO2_2)↑ Antimicrobial potency
Bulky aryl groups↓ Solubility, ↑ Cytotoxicity
Fluorine substitutionEnhanced metabolic stability

Q. What computational strategies are used to predict target interactions?

  • Molecular docking : AutoDock Vina models binding to COX-2 (PDB: 5KIR), showing hydrogen bonding with Arg120 and hydrophobic interactions .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating strong binding .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50​) be resolved?

  • Control experiments : Test for off-target effects (e.g., redox activity via DPPH assays) .
  • Crystallography : Resolve binding modes (e.g., X-ray co-crystallization with target enzymes) .
  • Batch consistency : Verify compound purity (HPLC) and stereochemical integrity (CD spectroscopy) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use of (R)-BINAP ligands or enzymatic resolution (lipase-catalyzed hydrolysis) to achieve >99% ee .
  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., tetrazole cyclization) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Tetrazole-Furan Hybrids

Step Reagents/Conditions Yield Reference
Tetrazole formationNaN3_3, ZnCl2_2, 80°C75%
Amide couplingEDCI, DMAP, DMF, RT82%
PurificationSilica gel (EtOAc/hexane 3:7)>95%

Q. Table 2: Comparative Bioactivity of Analogues

Compound MIC (µg/mL) IC50_{50} (COX-2, nM) Reference
Parent compound16 (S. aureus)450
Nitro-substituted8320
Trifluoromethyl variant32210

Critical Considerations for Researchers

  • Toxicity profiling : Use hepatic microsome assays (CYP450 inhibition) to prioritize lead compounds .
  • Regiochemical ambiguity : Confirm tetrazole tautomerism (1H vs. 2H) via 15^{15}N NMR .
  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches .

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